molecular formula C25H19NO7 B11581466 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-nitrobenzoate

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-nitrobenzoate

Cat. No.: B11581466
M. Wt: 445.4 g/mol
InChI Key: OKFUSQYZAJYYSE-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl-oxo-cyclohepta[c]furan core, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-nitrobenzoate typically involves multiple steps, including the formation of the cyclohepta[c]furan core, the introduction of the methoxyphenyl group, and the attachment of the nitrobenzoate moiety. Common synthetic routes may involve:

    Formation of the Cyclohepta[c]furan Core: This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Nitrobenzoate Moiety: This step may involve esterification reactions using nitrobenzoic acid and suitable coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-nitrobenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-nitrobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-nitrobenzoate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H19NO7

Molecular Weight

445.4 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 4-nitrobenzoate

InChI

InChI=1S/C25H19NO7/c1-14-23-21(27)12-18(16-6-10-20(31-3)11-7-16)13-22(24(23)15(2)32-14)33-25(28)17-4-8-19(9-5-17)26(29)30/h4-13H,1-3H3

InChI Key

OKFUSQYZAJYYSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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